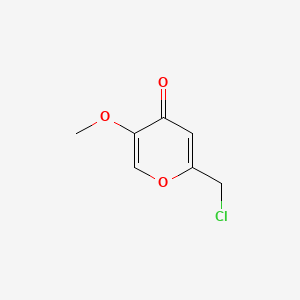

2-(Chloromethyl)-5-methoxy-4H-pyran-4-one

Beschreibung

Overview of 4H-Pyran-4-one Core Structure in Natural Products and Synthetic Chemistry

The 4H-pyran-4-one scaffold is a core component of numerous natural products and bioactive molecules. researchgate.net This structural motif is found in a variety of compounds isolated from fungi, plants, and marine organisms. nih.goviosrjournals.org In synthetic chemistry, pyranones serve as valuable intermediates for the construction of complex heterocyclic systems. researchgate.netrsc.org The reactivity of the pyranone ring, including its susceptibility to nucleophilic attack and its participation in cycloaddition reactions, makes it a powerful tool for synthetic chemists. rsc.org

Pyranone ring systems are significant due to their presence in a wide array of chemical scaffolds with diverse biological activities. iosrjournals.org These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. iosrjournals.orgnih.gov The versatility of the pyranone core allows for its incorporation into larger, more complex molecules, contributing to the development of novel therapeutic agents. nih.govnih.gov The pyran-2-one derivatives, in particular, are recognized as powerful building blocks for creating a wide range of heterocyclic compounds with notable pharmacological and biological properties. researchgate.net

Hydroxypyrone derivatives are well-known for their excellent metal-chelating properties. nih.gov This ability to bind metal ions is a key aspect of their biological activity and has been exploited in various therapeutic applications. nih.gov For instance, these compounds can sequester essential metal ions like iron, which is crucial for the survival of many microorganisms, leading to antimicrobial effects. nih.gov The formation of stable complexes with metal ions such as iron(III) and aluminum(III) has led to the investigation of hydroxypyrone derivatives in the treatment of metal overload diseases. mdpi.comumw.edu.pl Deferiprone, a hydroxypyridone that is structurally related to hydroxypyrones, was the first orally active chelator approved for treating iron overload. nih.gov The design of new chelators often involves synthesizing derivatives of kojic acid, where two kojic acid units are joined by linkers. umw.edu.pl

Historical Perspective of Related Compounds (e.g., Kojic Acid, Maltol) as Starting Materials

The investigation of pyranone derivatives is deeply rooted in the chemistry of naturally occurring pyranones like kojic acid and maltol. These compounds have long served as readily available and inexpensive starting materials for the synthesis of a vast library of derivatives. nih.gov

Kojic acid, a secondary metabolite produced by several species of Aspergillus, was first isolated in 1907. szu.czresearchgate.net Its structure as 5-hydroxy-2-hydroxymethyl-4H-pyran-4-one was elucidated in 1924. szu.czresearchgate.net Kojic acid is a polyfunctional molecule, containing a heterocyclic oxygen-containing skeleton with several reactive centers that allow for a wide range of chemical modifications. szu.czresearchgate.net This has made it an attractive starting material for the synthesis of numerous derivatives with potential applications in medicine and agriculture. szu.cznih.govnih.gov One of the most common transformations of kojic acid is its conversion to chlorokojic acid (5-hydroxy-2-chloromethyl-4H-pyran-4-one), which serves as a key intermediate for further functionalization. researchgate.net

Allomaltol, which can be readily prepared from kojic acid, is another important 3-hydroxypyran-4-one derivative used extensively in organic synthesis. beilstein-journals.org Research on allomaltol derivatives has explored their photochemical behavior and their use in constructing more complex heterocyclic systems. researchgate.netnih.govnih.govbeilstein-journals.org For example, the recyclization of allomaltol derivatives containing an amide fragment has been investigated, leading to the formation of substituted tetronic acids. beilstein-journals.org The photochemical transformations of allomaltol-containing compounds are of interest, with studies showing that these reactions can be directed towards either 6π-electrocyclization or excited-state intramolecular proton transfer (ESIPT)-induced ring contraction. nih.govnih.gov

Rationale for Investigating 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one

The investigation of this compound is driven by its potential as a versatile intermediate in organic synthesis. The presence of both a reactive chloromethyl group and a methoxy (B1213986) group on the pyranone ring provides distinct opportunities for a wide range of chemical transformations. The electrophilic chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The methoxy group, along with the carbonyl group in the pyranone ring, also influences the compound's reactivity.

The synthesis of this compound is typically achieved through the nucleophilic substitution of 5-hydroxy-2-chloromethyl-4H-pyran-4-one (chlorokojic acid). An alternative route involves the methylation of the hydroxyl group of 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one, which is itself derived from kojic acid. The unique combination of functional groups in this compound makes it a valuable building block for creating more complex molecules with potential biological activities, such as antimicrobial and anticancer properties, similar to other pyran derivatives.

Compound Data

Below are tables detailing the properties of the primary compound discussed and its important precursors.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 40838-34-4 | sigmaaldrich.comguidechem.combldpharm.com |

| Molecular Formula | C₇H₇ClO₃ | sigmaaldrich.comuni.lu |

| Molecular Weight | 174.58 g/mol | |

| Monoisotopic Mass | 174.00838 Da | uni.lu |

| SMILES | COC1=COC(=CC1=O)CCl | uni.lu |

| InChI | InChI=1S/C7H7ClO3/c1-10-7-4-11-5(3-8)2-6(7)9/h2,4H,3H2,1H3 | uni.lu |

| InChIKey | ZZYXUGFBXVXINX-UHFFFAOYSA-N | uni.lu |

Table 2: Properties of Kojic Acid

| Property | Value | Source |

| IUPAC Name | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | szu.cznih.gov |

| CAS Number | 501-30-4 | guidechem.com |

| Molecular Formula | C₆H₆O₄ | |

| Molecular Weight | 142.11 g/mol | |

| Appearance | Pale white-yellow prismatic needles | szu.czresearchgate.net |

| Solubility | Freely soluble in water, ethanol (B145695), acetone, or ethyl acetate (B1210297) | szu.cz |

Table 3: Properties of Allomaltol

| Property | Value | Source |

| IUPAC Name | 5-hydroxy-2-methyl-4H-pyran-4-one | nih.gov |

| CAS Number | 644-46-2 | |

| Molecular Formula | C₆H₆O₃ | chemsynthesis.com |

| Molecular Weight | 126.11 g/mol | chemsynthesis.com |

Unique Structural Features and Reactivity Characteristics

The distinct chemical personality of this compound arises from the specific arrangement of its functional groups. The core of the molecule is the 4H-pyran-4-one ring system. Attached to this ring are two key substituents that dictate its reactivity: a chloromethyl group (-CH₂Cl) at the C-2 position and a methoxy group (-OCH₃) at the C-5 position.

The primary mode of reactivity for this compound is nucleophilic substitution at the chloromethyl group. This allows for the displacement of the chloride ion by various nucleophiles, such as amines, thiols, and alcohols, leading to the formation of diverse derivatives. The pyranone ring itself can participate in other transformations; for instance, the carbonyl group can be targeted in reduction reactions.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 40838-34-4 sigmaaldrich.com |

| Molecular Formula | C₇H₇ClO₃ uni.lu |

| Molecular Weight | 174.58 g/mol |

| InChIKey | ZZYXUGFBXVXINX-UHFFFAOYSA-N uni.lu |

Importance in Organic Synthesis and Pharmaceutical Research

The unique structural attributes of this compound make it a valuable intermediate in both synthetic chemistry and medicinal research.

In Organic Synthesis:

As a synthetic intermediate, this compound is highly prized. Its electrophilic chloromethyl group provides a reliable reaction site for constructing more complex molecules. Organic chemists utilize this reactivity to introduce new functional groups and build larger molecular architectures. nih.gov The versatility of the pyranone core allows it to serve as a scaffold for synthesizing a variety of heterocyclic compounds with potential applications in materials science and pharmacology. researchgate.net The development of efficient synthetic methods for creating substituted pyrones is an area of considerable interest in modern organic chemistry. nih.gov

In Pharmaceutical Research:

The broader family of pyranone derivatives has been the subject of extensive research due to their wide range of biological activities. nih.gov While research on this compound itself is specific, studies on related pyranone and kojic acid derivatives have revealed significant potential in medicinal chemistry. These compounds have been investigated for a variety of therapeutic applications. nih.gov

Research has shown that pyranone derivatives can exhibit a spectrum of pharmacological effects. For instance, various members of this class have demonstrated cytotoxic activity against cancer cell lines, as well as antimicrobial, anti-inflammatory, and antioxidant properties. nih.govnih.gov The ability to easily modify the pyranone structure allows for the creation of libraries of compounds that can be screened for specific biological targets, making them attractive scaffolds for drug discovery. researchgate.net For example, new pyranone derivatives have shown moderate inhibitory activity against the human acute promyeloid leukemia cell line HL-60. nih.gov

Table 2: Investigated Biological Activities of Related Pyranone Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antitumor | Derivatives have shown inhibitory activity against various cancer cell lines, including colorectal cancer and leukemia cells. | nih.gov |

| Antimicrobial | Some pyranone-based compounds have been explored for their activity against bacteria and fungi. | researchgate.netnih.gov |

| Antiviral | Certain pyran derivatives have been investigated for activity against viruses such as HIV and hepatitis C. | nih.gov |

| Anti-inflammatory | Natural and synthetic pyranones have been studied for their potential to reduce inflammation. | nih.gov |

| Antioxidant | The pyranone scaffold is found in many natural antioxidants, such as flavonoids, which are known to scavenge reactive oxygen species. | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(chloromethyl)-5-methoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3/c1-10-7-4-11-5(3-8)2-6(7)9/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYXUGFBXVXINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340492 | |

| Record name | 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40838-34-4 | |

| Record name | 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-methoxy-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one

The most common and well-documented route to this compound begins with kojic acid, a natural pyranone derived from fungal fermentation. szu.czmedicalnewstoday.com This process involves sequential functionalization of the kojic acid backbone.

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) serves as a fundamental building block for a variety of pyranone derivatives due to its reactive hydroxyl groups. researchgate.netnih.gov The synthesis of the target compound involves the selective modification of these groups. The first critical step is the chlorination of the hydroxymethyl group at the 2-position.

The introduction of the chloromethyl group is typically accomplished by treating kojic acid with a chlorinating agent. A common method involves reacting kojic acid with thionyl chloride (SOCl₂), often in a solvent like chloroform, to produce 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid. google.com This intermediate is a crucial precursor for the final product. nih.gov The reaction converts the primary alcohol at the C-2 position into a more reactive chloromethyl group, which is susceptible to nucleophilic substitution. researchgate.netresearchgate.net Studies have reported achieving a yield of approximately 72% for this conversion, resulting in a yellow solid. Halogen derivatives of kojic acid, such as chlorokojic acid, have been noted for their potential as antileukemic agents and their ability to inhibit the synthesis of DNA, RNA, and proteins. szu.cz

| Reagent | Product | Typical Yield | Reference |

| Thionyl chloride (SOCl₂) | 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one | ~72% |

Following the formation of chlorokojic acid, the next step is the methoxylation of the hydroxyl group at the 5-position. This is generally achieved through a nucleophilic substitution reaction. Chlorokojic acid is reacted with a methoxy-containing reagent in the presence of a base. For instance, reacting chlorokojic acid with thioxo derivatives under basic conditions (e.g., potassium carbonate, K₂CO₃) in a polar solvent like ethanol (B145695) or dimethylformamide (DMF) can achieve yields greater than 70%. researchgate.net Optimization of this reaction involves controlling the temperature, typically between 40–60°C, and the stoichiometric ratios of the reactants.

An alternative, though less direct, approach involves first methylating the 5-hydroxy group of a precursor and then performing the chlorination at the 2-position. Advanced methoxylation techniques reported for other aromatic systems, such as palladium-catalyzed C-H methoxylation of aryl halides or electrochemical anodic methoxylation, represent modern strategies that could potentially be adapted for pyranone synthesis, offering pathways with high functional group tolerance. nih.govbeilstein-journals.org

Derivation from Kojic Acid and its Chlorination

Advanced Synthetic Approaches and Catalysis

Beyond the classical derivatization of kojic acid, broader advancements in synthetic organic chemistry have introduced sophisticated methods for constructing the pyranone core, which are applicable to the synthesis of various derivatives.

Palladium catalysis has become a powerful tool for the synthesis of complex heterocyclic compounds, including 2-pyrones and their derivatives. nih.govorganic-chemistry.org Larock and co-workers demonstrated a two-step approach involving a Sonogashira coupling to create (Z)-2-alken-4-ynoates, which then undergo electrophilic cyclization to form 2-pyrones. nih.gov Other palladium-catalyzed methods include:

Stille-carbonylative cross-coupling: This reaction has been used to synthesize 2,3,6-trisubstituted-2-pyrones from 2-cyclobutenones. nih.gov

Annulation reactions: The coupling of α,β-unsaturated esters with internal alkynes, catalyzed by palladium, provides another route to pyranone structures. nih.gov

Oxidative Cyclization: A palladium(II)-mediated oxidative cyclization of β-hydroxyenones offers an effective method for preparing 2,3-dihydro-4H-pyran-4-ones. lookchem.com

Palladium nanoparticles have also been employed as a reusable catalyst for synthesizing pyran derivatives through a one-pot process involving Knoevenagel condensation followed by a Michael addition reaction. researchgate.net These catalytic systems are valued for their efficiency and ability to tolerate a wide range of functional groups. organic-chemistry.org

| Catalytic Method | Precursors | Product Type | Reference |

| Sonogashira Coupling / Cyclization | Alkynyl esters | 2-Pyrones | nih.gov |

| Stille-Carbonylative Cross-Coupling | 2-Cyclobutenones | 2,3,6-Trisubstituted-2-pyrones | nih.gov |

| Pd-catalyzed Annulation | α,β-Unsaturated esters, internal alkynes | Substituted pyranones | nih.gov |

| Pd(II)-mediated Oxidative Cyclization | β-Hydroxyenones | 2,3-Dihydro-4H-pyran-4-ones | lookchem.com |

| Palladium Nanoparticles | Aryl aldehydes, malononitrile | Pyran derivatives | researchgate.net |

One-pot and multi-component reactions (MCRs) represent highly efficient and atom-economical strategies for synthesizing complex molecules like pyranone derivatives from simple starting materials in a single synthetic operation. acs.orgnih.gov These methods are advantageous as they reduce waste, save time, and can simplify purification processes. nih.gov

Examples of such approaches for pyran and pyranone synthesis include:

The reaction of β-chlorovinyl ketones with imino esters in the presence of a base to yield highly functionalized pyranone derivatives. acs.org

Three-component reactions involving an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a third component such as dimedone or ethyl acetoacetate (B1235776), often catalyzed by sustainable or reusable catalysts. nih.gov

A four-component reaction between aromatic aldehydes, malononitrile, hydrazine (B178648) hydrate, and ethyl acetoacetate to produce pyranopyrazoles. nanomaterchem.com

The synthesis of kojic acid fused 2-amino-3-cyano-4H-pyran derivatives through a multicomponent reaction of kojic acid, a benzaldehyde (B42025) derivative, and malononitrile. nih.gov

These reactions often proceed through a cascade of transformations, such as Knoevenagel condensation, Michael addition, and subsequent cyclization, to rapidly build the heterocyclic scaffold. nih.govresearchgate.net

Reactivity Studies of the Chloromethyl Group

The presence of a chloromethyl group at the C-2 position of the pyran-4-one ring is a key driver of the compound's reactivity. This electrophilic center is highly susceptible to attack by a wide range of nucleophiles, making it a valuable handle for synthetic modifications.

Nucleophilic Substitution Reactions with Various Reagents

The chloromethyl group of this compound readily undergoes nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups, making it a crucial intermediate for synthesizing more complex molecules and derivatives of kojic acid. researchgate.net The substitution reactions typically proceed with reagents such as amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. For instance, reactions with various cyclic amines like morpholine, piperidine, and pyrrolidine (B122466) have been carried out to produce corresponding amine derivatives. nih.gov

Common conditions for these substitutions involve the use of a base, such as potassium carbonate, in a polar solvent like dimethyl sulfoxide (B87167) (DMSO).

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Type | Product Class |

| Amines | Nitrogen Nucleophile | Substituted aminomethyl-pyran-4-ones |

| Thiols | Sulfur Nucleophile | Substituted thiomethyl-pyran-4-ones |

| Alcohols | Oxygen Nucleophile | Substituted alkoxymethyl-pyran-4-ones |

| Thioxo derivatives | Sulfur Nucleophile | Thioether-linked pyran-4-ones |

Participation in Cyclization and Ring-Forming Reactions

The reactive nature of the chloromethyl group, combined with the pyranone scaffold, enables its participation in various cyclization and ring-forming reactions. These transformations are instrumental in constructing more complex heterocyclic and polycyclic systems. While specific examples for this compound are not extensively detailed, the reactivity of similar pyran-4-one derivatives provides significant insight. For example, multicomponent reactions involving 5-hydroxy-2-methyl-4H-pyran-4-one (a related compound), carbonyl compounds, and Meldrum's acid have been shown to yield fused ring systems like dihydropyrano[3,2-b]pyran-2,8-diones and 7-oxo-7H-furo[3,2-b]pyran-3-ylacetic acids. researchgate.net

Furthermore, one-pot, four-component reactions are employed to synthesize pyrano[2,3-c]pyrazole derivatives, demonstrating the utility of the pyran-4-one core in building fused heterocyclic structures. nih.gov The chloromethyl group can act as an electrophilic site that, following an initial reaction, can be involved in a subsequent intramolecular cyclization step to form a new ring.

Transformations Involving the Pyran-4-one Core

Beyond the reactivity of the side chain, the pyran-4-one ring itself is an active participant in chemical transformations. The carbonyl group and the ring's conjugated system can undergo oxidation, reduction, and rearrangement reactions.

Oxidation and Reduction Pathways of the Carbonyl and Ring System

The pyran-4-one core of this compound possesses functional groups amenable to oxidation and reduction. The carbonyl group at the C-4 position can be selectively reduced to a secondary alcohol, transforming the pyran-4-one into a pyran-4-ol derivative. This transformation disrupts the conjugation of the ring system and introduces a new chiral center.

Conversely, while the pyranone ring itself is relatively stable to oxidation, the methoxy (B1213986) group can be oxidized under certain conditions to yield aldehydes or carboxylic acids.

Table 2: Redox Reagents for Pyran-4-one Core Transformations

| Transformation | Reagent Class | Common Reagents | Product Type |

| Reduction | Reducing Agents | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Alcohols |

| Oxidation | Oxidizing Agents | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Aldehydes, Carboxylic Acids |

Rearrangement Reactions

The pyran-4-one ring system can undergo rearrangement reactions, often initiated by nucleophilic attack. clockss.org For pyran-2-ones, which are structurally related, nucleophilic attack at positions C-2, C-4, or C-6 can lead to ring-opening followed by rearrangement to form new heterocyclic or carbocyclic systems. clockss.org In the case of this compound, while specific rearrangement pathways are not widely documented, studies using ¹³C-labeled substrates can help map the carbon rearrangement pathways through techniques like NMR spectroscopy. These studies are crucial for differentiating between concerted and stepwise mechanisms in potential rearrangement scenarios.

Advanced Research Applications and Biological Relevance

Applications as a Building Block in Complex Molecule Synthesis

The unique chemical architecture of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one makes it a crucial starting material or intermediate in the synthesis of diverse organic molecules. Its chloromethyl group is highly reactive towards nucleophiles, facilitating substitution reactions that lead to a variety of derivatives.

This compound is a key intermediate for creating novel pharmaceutical agents. Its structural framework is found in compounds being investigated for various therapeutic applications, including anticancer and antimicrobial properties. The functionalization of the related compound, 5-hydroxy-2-chloromethyl-4H-pyran-4-one (chlorokojic acid), has been used to create hybrid molecules that merge the pyranone core with other pharmacologically active moieties. researchgate.net For instance, reactions with various mercaptoazoles have yielded compounds of interest for drug development. researchgate.net The synthesis of derivatives containing piperazine (B1678402) has led to molecules with demonstrated anti-tuberculosis and anticancer effects. researchgate.net Furthermore, linking the pyranone structure to a dodecaboranethiol moiety has been explored for boron neutron capture therapy in cancer treatment. researchgate.net

The versatility of pyranone derivatives extends to the agrochemical sector. researchgate.net Compounds derived from halokojic acids, such as this compound, are of significant interest for their potential use as herbicides and plant growth regulators. researchgate.net Some derivatives have shown efficacy comparable to established herbicides. researchgate.net Beyond agriculture, these compounds serve as important reagents in fine organic synthesis, enabling the construction of specialized chemical products. researchgate.net The reaction of chlorokojic acid with S-nucleophiles like 2-thioxopyridines produces hybrid molecules that are promising for applications in both pharmaceuticals and agrochemicals. researchgate.net

Biological Activity and Mechanisms of Action

Pyranone derivatives exhibit a wide array of biological activities, which are intrinsically linked to their chemical structures. researchgate.net Understanding these relationships is crucial for designing new compounds with enhanced efficacy and specificity.

Structure-Activity Relationship (SAR) studies are essential for optimizing the therapeutic potential of pyranone-based compounds. Research has shown that the biological effects of these derivatives can be finely tuned by altering the substituents on the pyranone ring. researchgate.netfrontiersin.org For example, pyranone derivatives have been investigated as potential stabilizers of cardiac calsequestrin to treat catecholaminergic polymorphic ventricular tachycardia (CPVT). researchgate.net Similarly, SAR studies on pyranone derivatives from the endophytic fungus Phoma sp. have provided insights into their antitumor activities. frontiersin.orgnih.gov

The type and position of substituent groups on the pyranone scaffold significantly influence biological efficacy.

For Cardiac Calsequestrin Stabilization: In a study of 24 pyranone derivatives, only those with an open-chain amine at the C-4 position and a 4-fluorophenyl group at the C-6 position demonstrated a high inhibitory effect. researchgate.net

For Antitumor Activity: In a series of pyranone derivatives isolated from Phoma sp., the bioactivity of a compound with a side-chain carboxylic acid was found to be weaker than its corresponding ester, indicating that the nature of this side chain is a key determinant of cytotoxic potency. frontiersin.org

For Enzyme Inhibition: Studies on hydroxypyrone (HOPO) and hydroxy-thiopyrone (THOPO) derivatives as histone deacetylase (HDAC) inhibitors revealed distinct SAR. nih.gov The N-1 benzyl (B1604629) derivative of THOPO was more active against HDAC6 and HDAC8. nih.gov For HDAC6 inhibition, derivatives with a methyl group at the ortho position of the benzyl ring were the most potent, while for HDAC8, a para-methyl substituent resulted in higher activity. nih.gov

Table 1: Influence of Substituents on HDAC Inhibition by Hydroxy-thiopyrone (THOPO) Derivatives nih.gov

| Compound | Substituent Position (Methyl on N-1 Benzyl) | Target Enzyme | Inhibitory Potency (IC₅₀) |

| 18 | para | HDAC8 | 800 nM |

| 19 | meta | HDAC6 / HDAC8 | Less active than para or ortho |

| 20 | ortho | HDAC6 | 306 nM |

Derivatives of hydroxypyrone are being explored for their potential as anticonvulsant agents. researchgate.net Research into related structures has provided evidence of their efficacy in established preclinical models of epilepsy.

New series of pyrrolidine-2,5-dione derivatives, which can be conceptually linked to the modification of the pyranone ring system, have been synthesized and evaluated for anticonvulsant properties. mdpi.comnih.gov In studies using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, several compounds showed significant activity. mdpi.comnih.gov For example, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) demonstrated a more beneficial efficacy (ED₅₀) and protective index in the MES test than the reference drug, valproic acid. mdpi.com The probable mechanism for this compound involves interaction with voltage-sensitive sodium and L-type calcium channels. mdpi.com Other studies have shown that valproyl hydroxamic acid derivatives also exhibit more potent anticonvulsant activity than valproic acid in the MES test. researcher.life

Table 2: Anticonvulsant Screening Results for Selected Pyrrolidine-2,5-dione Derivatives mdpi.com

| Compound | Test Model | Dose (mg/kg) | Protection (%) |

| Compound 6 | MES | 100 | 100% |

| Compound 6 | 6 Hz (32 mA) | 100 | 75% |

| Compound 7 | 6 Hz (32 mA) | 100 | 50% |

| Compound 15 | 6 Hz (32 mA) | 100 | 50% |

| Compound 19 | 6 Hz (32 mA) | 100 | 50% |

Insufficient Information Available for this compound

Following a comprehensive search for scientific literature, there is a significant lack of specific research data available for the chemical compound This compound concerning its advanced research applications and biological relevance as outlined in the user's request.

The conducted searches did not yield specific studies on:

The role of lipophilicity in the central nervous system (CNS) transfer of this compound. General principles of drug transport across the blood-brain barrier exist, but no compound-specific data was found. nih.gov

Antimicrobial and antifungal investigations detailing the activity of this specific compound against Staphylococcus aureus, Moraxella catarrhalis, Enterococcus faecalis, Escherichia coli, or its anti-tuberculosis potential against Mycobacterium tuberculosis. While research exists on the antimicrobial properties of various other pyran derivatives, none specifically name or test this compound. nih.govnih.govnih.govnih.govfrontiersin.orgmdpi.complos.orgmdpi.comresearchgate.net

Antitumor and antiproliferative studies that evaluate the efficacy of this compound against K562, HeLa, Caco-2, NCI-H358, HT1080, or U87 cancer cell lines.

The specific role of this compound in inhibiting cell migration and colony formation .

While the search did identify research on structurally related compounds, such as other pyran-4-one derivatives, the findings are not directly applicable to this compound due to the specific influence of the chloromethyl and methoxy (B1213986) functional groups on the molecule's biological activity. For instance, studies on certain 5-hydroxy-2-methyl-4H-pyran-4-one derivatives have shown antiglioma activity, including the inhibition of cell migration and colony formation in U87 and HT1080 cells. nih.govnih.gov However, the difference in substitution (methoxy vs. hydroxy and chloromethyl vs. methyl) is significant and precludes direct comparison or data extrapolation.

Similarly, research into various heterocyclic compounds has demonstrated activity against the specified bacterial strains and cancer cell lines, but these findings are not specific to the requested molecule. nih.govnih.govscielo.brmdpi.comresearchgate.net

Due to the absence of specific data for this compound in the scientific literature, it is not possible to generate the requested article with the required detailed research findings and data tables.

Enzyme Inhibition Studies

The structural features of this compound, particularly the 4H-pyran-4-one core, make it an interesting candidate for enzyme inhibition studies. This core is present in several known enzyme inhibitors, suggesting that derivatives of this compound could modulate the activity of various enzymes.

Tyrosinase Activity Modulation

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a critical strategy for managing hyperpigmentation and for preventing browning in fruits and vegetables. mazums.ac.ir The 4H-pyran-4-one structure is a core component of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a well-established tyrosinase inhibitor. mazums.ac.irresearchgate.net Research has demonstrated that derivatives of kojic acid can exhibit potent tyrosinase inhibitory activity. bohrium.comnih.gov

The inhibitory mechanism of kojic acid and its derivatives often involves chelation of the copper ions within the active site of the tyrosinase enzyme. mdpi.com Modifications to the kojic acid structure, such as the introduction of different functional groups, have been shown to enhance its inhibitory potency. For instance, creating dimers of the pyrone ring through a linker has resulted in compounds with significantly greater tyrosinase inhibitory activity compared to kojic acid alone. bohrium.comresearchgate.net While direct studies on the tyrosinase inhibitory activity of this compound are not extensively documented, the structural analogy to kojic acid suggests that its derivatives could be promising candidates for the development of novel tyrosinase inhibitors. The presence of the chloromethyl group offers a reactive site for further chemical modification to generate a library of derivatives for screening.

Below is a table comparing the tyrosinase inhibitory activity of kojic acid and one of its derivatives.

| Compound | Type of Inhibition | IC₅₀ (µM) | Reference |

| Kojic Acid | Competitive | 30.61 | bohrium.com |

| Kojic Acid Derivative 2 | Not specified | 3.63 | bohrium.com |

DNA Gyrase and Topoisomerase Inhibition in Mycobacteria

DNA gyrase and topoisomerase are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents, including those effective against Mycobacterium tuberculosis. frontiersin.org The 4H-pyran-4-one scaffold has been investigated as a potential framework for the development of new antimycobacterial agents. tubitak.gov.tr

A study focused on 3-hydroxy-6-methyl-4H-pyran-4-one derivatives bearing piperazine moieties revealed that these compounds exhibit antimycobacterial activity. tubitak.gov.tr Although the specific compound this compound was not included in this study, the findings suggest that the pyranone core can be a suitable lead for designing inhibitors of mycobacterial enzymes. The structural resemblance of some pyranone derivatives to quinolone and naphthyridone antibacterial agents, which are known DNA gyrase inhibitors, provides a rationale for this line of inquiry. tubitak.gov.tr While the tested pyranone derivatives in the study showed at best mild inhibition of the DNA gyrase enzyme in a supercoiling assay, they demonstrated activity against M. smegmatis. tubitak.gov.tr This indicates that the pyranone scaffold is a promising starting point for the development of novel antimycobacterial drugs that may target DNA gyrase or other topoisomerases. tubitak.gov.trnih.gov Further research into derivatives of this compound could yield compounds with enhanced potency and specificity for these mycobacterial enzymes. nih.gov

The following table summarizes the antimycobacterial activity of a representative pyranone derivative from the study.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound 7 | M. smegmatis | 4 | tubitak.gov.tr |

Isocitrate Dehydrogenase 1 (IDH1) Inhibition

Mutations in isocitrate dehydrogenase 1 (IDH1) are implicated in various cancers, making it a significant therapeutic target. frontiersin.orgnih.gov These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to tumorigenesis. frontiersin.org The development of small molecule inhibitors that target mutant IDH1 is an active area of cancer research. nih.gov

Currently, there is no scientific literature available that directly links this compound or its derivatives to the inhibition of isocitrate dehydrogenase 1 (IDH1). The known inhibitors of mutant IDH1 belong to different chemical classes, such as triazine and imidazole (B134444) cyclopropyl (B3062369) anime analogs. frontiersin.org While the pyranone scaffold is versatile, its potential for IDH1 inhibition remains unexplored.

Antioxidant Properties of Pyranone Derivatives

The 4H-pyran-4-one ring is a structural feature found in many natural and synthetic compounds that exhibit antioxidant properties. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions.

The antioxidant capacity of pyranone derivatives is significantly influenced by the presence and position of hydroxyl groups on the pyranone ring. Studies on flavonoids, which often contain a pyranone-like ring, have shown that the number and arrangement of hydroxyl groups are key determinants of their antioxidant activity. nih.gov For pyranone derivatives, the presence of a hydroxyl group can enhance their ability to donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting radical is often stabilized by resonance within the pyranone ring structure.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 2-(chloromethyl)-5-methoxy-4H-pyran-4-one, these methods provide insights into its electronic structure and reactivity.

Electronic Structure Analysis

The electronic structure of this compound is primarily investigated using Density Functional Theory (DFT), a computational method that calculates the electronic structure of many-body systems. dntb.gov.ua Studies on related pyran-4-one derivatives often employ the B3LYP functional with basis sets like 6-31G** or 6-311++G** to obtain optimized geometries and electronic properties. nih.govresearchgate.net

For analogous compounds, these calculations reveal the distribution of electron density and the nature of chemical bonds. nih.gov The pyran-4-one ring exhibits a degree of π-electron delocalization, although not as extensive as in purely aromatic systems. researchgate.net The presence of the electron-withdrawing carbonyl group and the electron-donating methoxy (B1213986) group and ring oxygen atom significantly influences the electron distribution. The chloromethyl group at the 2-position further modifies the electronic landscape, creating a reactive electrophilic site.

Molecular electrostatic potential (MEP) mapping, a technique derived from DFT calculations, visually represents the charge distribution. For similar pyran derivatives, MEP maps identify the negative potential (nucleophilic regions) around the carbonyl oxygen and the positive potential (electrophilic regions) around the hydrogen atoms and, significantly, the chloromethyl group, highlighting its susceptibility to nucleophilic attack. nih.govbhu.ac.in

Table 1: Predicted Electronic Properties of Pyran-4-one Derivatives from DFT Studies

| Property | Typical Predicted Values for Pyran-4-one Analogs | Significance |

| Dipole Moment | ~4 D rsc.org | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Varies by atom; C=O oxygen is highly negative. bhu.ac.in | Reveals partial charges on atoms, predicting sites for electrostatic interactions. |

| Molecular Electrostatic Potential | Negative potential on carbonyl oxygen; positive on acidic protons. bhu.ac.in | Maps regions of electrophilic and nucleophilic character. |

Note: The data in this table is based on computational studies of analogous pyran-4-one derivatives and serves as an estimation for this compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. materialsciencejournal.org

In studies of various pyran-4-one derivatives, the HOMO is typically localized over the pyran ring and the electron-donating substituents, while the LUMO is often centered on the electron-withdrawing carbonyl group and adjacent atoms. dntb.gov.uamaterialsciencejournal.org For this compound, the HOMO would be expected to have significant contributions from the methoxy group and the ring oxygen, while the LUMO would likely be concentrated around the C=C-C=O moiety. The chloromethyl group can also influence the LUMO, enhancing the molecule's electrophilicity.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org This is relevant for understanding the reaction mechanisms in which this compound participates, particularly nucleophilic substitution at the chloromethyl group.

Table 2: Representative Frontier Molecular Orbital Data for Substituted Pyran-4-ones

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Amino-cyano-pyran derivatives materialsciencejournal.org | -5.8 to -6.2 | -1.5 to -1.9 | ~4.0 to 4.5 |

| Chalcone-like pyran derivatives dntb.gov.ua | ~ -6.0 | ~ -2.0 | ~ 4.0 |

Note: This data is derived from studies on various pyran-4-one derivatives and provides an estimated range for the electronic parameters of this compound.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) interacts with a biological target, such as a protein. These methods are instrumental in drug discovery and development.

Ligand-Protein Interaction Studies

While specific molecular docking studies for this compound are not widely published, research on analogous pyran-4-one and kojic acid derivatives provides a framework for understanding its potential biological interactions. nih.govnih.gov For instance, derivatives of 4H-pyran have been investigated as inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2), which is relevant in cancer therapy. nih.govresearchgate.net

In these studies, the pyran-4-one scaffold typically forms hydrogen bonds with amino acid residues in the protein's active site via its carbonyl oxygen and other substituents. nih.gov The various substituents on the pyran ring contribute to the specificity and strength of these interactions through hydrophobic and electrostatic contacts. For this compound, the methoxy group and the chloromethyl group would play significant roles in defining its binding mode and affinity for a target protein. The chloromethyl group, being reactive, could also potentially form a covalent bond with nucleophilic residues in a binding site, leading to irreversible inhibition.

Prediction of Binding Affinities and Pharmacophore Modeling

The binding affinity, often expressed as the binding free energy (in kcal/mol), quantifies the strength of the interaction between a ligand and its target. mdpi.com Molecular docking programs can estimate this value, helping to rank potential drug candidates. For kojic acid derivatives targeting tyrosinase, calculated binding free energies have been reported in the range of -10 to -18 kcal/mol, indicating stable interactions. nih.govmdpi.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For pyran-4-one derivatives, a typical pharmacophore might include hydrogen bond acceptors (the carbonyl oxygen), hydrogen bond donors (if hydroxyl groups are present), and hydrophobic regions. Understanding the pharmacophore of a class of compounds allows for the design of new molecules with potentially improved activity.

Spectroscopic Analysis for Structural Elucidation (Excluding Basic Identification Data)

Advanced spectroscopic techniques, when coupled with computational methods, provide a powerful approach for detailed structural elucidation beyond simple compound identification.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. nih.gov By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be achieved. This is particularly useful for complex molecules where spectral interpretation is not straightforward. For pyran-4-one derivatives, characteristic vibrational bands for the C=O, C-O-C, and substituent group vibrations can be precisely assigned. nih.govresearchgate.net For this compound, key IR absorption bands are noted for the C=O stretching of the pyranone ring, the C-O-C asymmetric stretching of the methoxy group, and the C-Cl stretching.

While basic ¹H and ¹³C NMR data are available for identification, more advanced NMR techniques, in conjunction with theoretical calculations of NMR chemical shifts (e.g., using the GIAO method), can provide a more profound understanding of the molecular structure and conformation in solution. scispace.com

Advanced NMR Spectroscopic Techniques (e.g., DEPTQ NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon framework of organic molecules. While complete experimental spectra for this compound are not widely published, the expected chemical shifts in ¹³C NMR can be predicted. Advanced techniques like Distortionless Enhancement by Polarization Transfer with quenching of quaternary carbons (DEPTQ) are particularly informative as they differentiate between C, CH, CH₂, and CH₃ groups.

Based on its structure, the following signals would be anticipated in a ¹³C NMR spectrum. A DEPTQ experiment would provide definitive assignments for the protonated carbons. Studies on related pyranone structures, such as ethyl 4H-pyran-4-one-2-carboxylate, have utilized a range of 2D NMR methods, including HSQC and HMBC, to achieve complete spectral assignment. mdpi.comresearchgate.net The interpretation of ¹³C NMR chemical shifts for methoxy groups in aromatic compounds is also a subject of detailed computational studies. researchgate.net

Table 1: Predicted ¹³C NMR and DEPTQ Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) | Expected DEPTQ Signal |

| C=O (C4) | 175 - 180 | No signal (quaternary) |

| C-O (C2) | 160 - 165 | No signal (quaternary) |

| C-O (C5) | 140 - 145 | No signal (quaternary) |

| =CH (C6) | 138 - 142 | Positive (CH) |

| =CH (C3) | 110 - 115 | Positive (CH) |

| -OCH₃ | 55 - 60 | Positive (CH₃) |

| -CH₂Cl | 40 - 45 | Negative (CH₂) |

Note: Predicted chemical shifts are based on typical values for pyranone and related structures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, often to within sub-parts-per-million (ppm) levels. longdom.org This technique is crucial for distinguishing between molecules with similar nominal masses. For this compound, HRMS provides the exact mass, confirming its molecular formula of C₇H₇ClO₃.

Instrumentation such as Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers are commonly employed for such measurements. longdom.org The analysis of novel pyranone derivatives frequently involves HRMS, typically using electrospray ionization (ESI) coupled with a TOF analyzer, to confirm their synthesis and structure. nih.govnih.govmdpi.com

Predicted HRMS data for the target molecule is available and provides the theoretical m/z values for various ionized forms (adducts). uni.lu

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Adduct | Monoisotopic Mass (Da) | Predicted m/z |

| C₇H₇ClO₃ | [M]⁺ | 174.00838 | 174.00783 |

| C₇H₇ClO₃ | [M+H]⁺ | 174.00838 | 175.01566 |

| C₇H₇ClO₃ | [M+Na]⁺ | 174.00838 | 196.99760 |

| C₇H₇ClO₃ | [M-H]⁻ | 174.00838 | 173.00110 |

Source: Data predicted by computational models. uni.lu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The analysis of pyranone derivatives is routinely supported by IR spectroscopy, often performed on instruments like a Bruker Vertex 70 spectrometer. researchgate.net

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. A weak band in the 2860–2800 cm⁻¹ region is typically diagnostic for a methoxyl group. semanticscholar.org

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Alkene | C-H stretch | 3100 - 3000 |

| Alkane | C-H stretch (methoxy, chloromethyl) | 3000 - 2850 |

| Ketone | C=O stretch (conjugated) | 1670 - 1650 |

| Alkene | C=C stretch | 1650 - 1600 |

| Ether | C-O-C stretch (asymmetric) | 1275 - 1200 |

| Ether | C-O-C stretch (symmetric) | 1150 - 1085 |

| Alkyl Halide | C-Cl stretch | 800 - 600 |

Note: Wavenumber ranges are based on standard IR correlation tables and data for related compounds.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatization Strategies

The inherent reactivity of the chloromethyl group in 2-(chloromethyl)-5-methoxy-4H-pyran-4-one makes it an ideal scaffold for creating a diverse library of new chemical entities. Future research will likely focus on innovative derivatization strategies to enhance its chemical and biological properties.

Development of Hybrid Molecules with Enhanced Bioactivity

A significant area of future research lies in the synthesis of hybrid molecules that combine the this compound core with other pharmacologically active moieties. This approach aims to create synergistic effects, leading to compounds with enhanced biological activity. The electrophilic nature of the chloromethyl group readily allows for nucleophilic substitution reactions, providing a straightforward method for linking various bioactive fragments.

For instance, studies on the related compound, 5-hydroxy-2-chloromethyl-4H-pyran-4-one (chlorokojic acid), have demonstrated the successful synthesis of hybrid molecules. By reacting chlorokojic acid with S-nucleophiles from the azaheterocyclic series, researchers have created new molecules containing both a kojic acid fragment and an azaheterocycle, linked by a SCH2 spacer. researchgate.net These hybrids have been identified as promising candidates for the development of new antitumor agents. researchgate.net This strategy can be directly applied to this compound to explore a new chemical space for potential therapeutic agents.

Future research could explore the conjugation of the pyranone core with a variety of bioactive molecules, including but not limited to:

Anticancer agents: To develop targeted therapies with improved efficacy and reduced side effects.

Antimicrobial agents: To combat drug-resistant strains of bacteria and fungi.

Antioxidants: To create novel compounds for mitigating oxidative stress-related diseases.

The following table outlines potential hybrid molecule synthesis strategies:

| Bioactive Moiety to be Hybridized | Potential Linkage Chemistry | Targeted Biological Activity |

| Azaheterocycles (e.g., pyridines, quinoxalines) | Nucleophilic substitution at the chloromethyl group | Anticancer, Antimicrobial |

| Thiols and Thiones | S-alkylation | Antitumor, Enzyme inhibition |

| Amines and Anilines | N-alkylation | Diverse pharmacological activities |

| Phenols | O-alkylation | Antioxidant, Anti-inflammatory |

Synthesis of Pyranone-Containing Fused Heterocycles

Another promising research avenue is the use of this compound as a building block for the synthesis of novel fused heterocyclic systems. Pyran-2-ones are known to be highly susceptible to nucleophilic attack and can participate in various cycloaddition and rearrangement reactions to form complex polycyclic structures. umich.edu The development of fused pyrano[2,3-b]pyrans, for example, has been an active area of research, with applications in medicinal chemistry. rsc.org

Future synthetic strategies could involve:

Intramolecular cyclization reactions: Designing derivatives of this compound that can undergo intramolecular cyclization to form novel fused ring systems.

Multi-component reactions (MCRs): Utilizing the pyranone as a key component in one-pot MCRs to efficiently construct complex heterocyclic scaffolds. nih.gov

Diels-Alder reactions: Exploring the dienophilic or dienic nature of the pyranone ring to construct bicyclic and polycyclic compounds. umich.edu

The synthesis of pyrano[4,3-b]pyran-5(4H)-ones has been achieved through a multi-step sequence involving an MCR, showcasing the potential to build complex fused systems from pyranone precursors. nih.gov Research in this area could lead to the discovery of compounds with unique three-dimensional structures and novel biological activities.

Investigation of New Therapeutic Targets and Diseases

While derivatives of pyran-4-one have shown general promise as antimicrobial and anticancer agents, the specific therapeutic targets for derivatives of this compound remain largely unexplored. Future research should focus on identifying and validating novel molecular targets for these compounds.

Potential therapeutic areas for investigation include:

Oncology: Studies on related 4H-pyran derivatives have demonstrated cytotoxic effects against colorectal cancer cells. Further investigation could identify specific kinases, transcription factors, or other signaling proteins that are modulated by these compounds. The targeting of cyclin-dependent kinase 2 (CDK2) has been identified as a potential therapeutic approach for colon cancer, and pyran-containing compounds have been explored as CDK2 inhibitors. nih.gov

Infectious Diseases: Given the antimicrobial potential of pyran derivatives, future studies could explore their efficacy against a broader range of pathogens, including multi-drug resistant bacteria and fungi.

Neurodegenerative Diseases: Some pyran-based molecules have been investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease. nih.gov

Inflammatory Diseases: Certain pyran derivatives have shown anti-inflammatory properties, suggesting their potential for treating chronic inflammatory conditions. mdpi.com

In silico docking studies, followed by in vitro and in vivo validation, will be crucial in elucidating the mechanism of action and identifying specific protein targets.

Integration with Advanced Materials Science

The application of pyranone derivatives is not limited to the biomedical field. The unique chemical and physical properties of these compounds make them attractive candidates for use in advanced materials science. researchgate.net The reactivity of this compound makes it a useful monomer or cross-linking agent in the synthesis of specialty polymers and resins.

Emerging research in this area includes:

Organic Light-Emitting Diodes (OLEDs): Pyranone derivatives with donor-acceptor structures have been shown to exhibit bright fluorescence and have been used to fabricate OLEDs with pure white light emission. researchgate.net The functionalization of the this compound core could lead to the development of novel emissive materials with tunable photophysical properties.

Polymers with Novel Properties: The incorporation of the pyranone moiety into polymer backbones could impart unique thermal, optical, or biodegradable properties to the resulting materials.

Sensors: The ability of the pyranone ring to interact with various analytes could be exploited in the design of chemical sensors.

Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives is a critical future direction. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bldpharm.com

Key areas for green synthesis research include:

Use of Green Catalysts: Employing reusable and non-toxic catalysts, such as heterogeneous catalysts or biocatalysts, can significantly reduce the environmental impact of the synthesis. nih.govbcrec.id The use of ammonium (B1175870) acetate (B1210297) as a green catalyst has been reported for the synthesis of fused pyrano[2,3-b]pyrans. rsc.org

Alternative Reaction Media: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids is a key focus. nih.gov The use of magnetized distilled water has been explored as a green-promoting medium for the synthesis of 4H-pyran derivatives. nih.gov

Energy-Efficient Methods: The application of microwave irradiation or ultrasonication can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. bldpharm.com Mechanochemical synthesis using ball-milling offers a solvent-free alternative for the preparation of 4H-pyrans. nih.gov

A two-step synthesis of this compound starting from the readily available natural product, kojic acid, has been reported. This involves the conversion of kojic acid to 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one, followed by methylation. Optimizing this pathway using green chemistry principles would be a valuable research endeavor.

The following table summarizes green chemistry approaches applicable to pyranone synthesis:

| Green Chemistry Approach | Specific Method | Potential Benefits |

| Green Catalysts | Heterogeneous catalysts (e.g., nano-Fe3O4), Biocatalysts | Reusability, Reduced toxicity, High efficiency |

| Alternative Solvents | Water, Magnetized Distilled Water, Ionic Liquids | Reduced environmental impact, Improved safety |

| Energy Efficiency | Microwave-assisted synthesis, Ultrasound-assisted synthesis, Mechanochemistry | Shorter reaction times, Higher yields, Lower energy consumption |

By focusing on these future directions, the scientific community can unlock the full potential of this compound, leading to the development of novel therapeutics, advanced materials, and sustainable chemical processes.

Q & A

Synthetic Approaches and Optimization

Q1. What are the key synthetic strategies for preparing 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one, and how can reaction conditions be optimized to improve yield? Answer: The compound is synthesized via nucleophilic substitution of 5-hydroxy-2-chloromethyl-4H-pyran-4-one (chlorokojic acid) with methoxy-containing reagents. Optimization involves controlling temperature (40–60°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. For example, reacting chlorokojic acid with thioxo derivatives under basic conditions (e.g., K₂CO₃) achieves yields >70% . Advanced optimization may employ microwave-assisted synthesis to reduce reaction time.

Analytical Characterization

Q2. Which analytical techniques are most effective for confirming the structure of this compound? Answer:

- X-ray crystallography (using software like ORTEP-3 ) resolves the 3D structure and confirms substituent positions.

- ¹H/¹³C NMR identifies the chloromethyl (δ ~4.5 ppm) and methoxy (δ ~3.8 ppm) groups.

- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 190.026). Compare spectral data with structurally similar compounds like 5-hydroxy-2-methyl-4H-pyran-4-one .

Reactivity and Functionalization

Q3. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions? Answer: The chloromethyl group acts as a leaving group, enabling substitutions with nucleophiles (e.g., thiols, amines). Reactivity depends on solvent polarity and catalyst use (e.g., phase-transfer catalysts in biphasic systems). For example, reactions with heterocyclic thiols yield antitumor-active derivatives .

Stability and Degradation

Q4. What factors govern the stability of this compound under varying pH and temperature conditions? Answer: Stability is pH-dependent:

- Acidic conditions (pH <3): Hydrolysis of the chloromethyl group occurs, forming 5-methoxy-2-hydroxymethyl-4H-pyran-4-one .

- Alkaline conditions (pH >9): Decomposition via ring-opening.

- Thermal stability : Degrades above 80°C; store at 2–8°C in inert atmospheres . QSPR models predict stability using descriptors like logP and dipole moment .

Biological Activity and SAR

Q5. How can computational methods predict the biological activity of derivatives of this compound? Answer:

- In silico docking (AutoDock Vina) identifies protein targets (e.g., tyrosine kinases) by simulating ligand-receptor interactions.

- QSAR models correlate substituent electronegativity (e.g., Cl vs. OH) with cytotoxicity. Chloromethyl derivatives show higher antitumor activity compared to hydroxymethyl analogs .

- ADMET prediction (SwissADME) evaluates bioavailability and toxicity risks .

Handling Hazardous Byproducts

Q6. What protocols mitigate risks from chlorinated byproducts during synthesis? Answer:

- Waste segregation : Separate chlorinated waste for incineration or treatment with NaOH to neutralize HCl.

- Ventilation : Use fume hoods to prevent inhalation of volatile chlorides.

- Analytical monitoring : GC-MS detects trace chlorinated impurities (e.g., epichlorohydrin) .

Mechanistic Studies

Q7. How can isotopic labeling elucidate the reaction mechanism of this compound in metal-catalyzed reactions? Answer:

- Deuterium labeling (e.g., D₂O solvent) tracks proton transfer in acid-catalyzed reactions.

- ¹³C-labeled substrates map carbon rearrangement pathways via NMR.

- Kinetic isotope effects differentiate between concerted and stepwise mechanisms .

Data Contradictions in Literature

Q8. How can researchers resolve discrepancies in reported biological activities of structurally similar pyranones? Answer: Cross-validate findings using:

- Standardized assays (e.g., MTT for cytotoxicity).

- Crystallographic data to confirm structural integrity.

- Meta-analysis of logD and IC₅₀ values to account for variability in experimental conditions .

Comparative Studies with Analogues

Q9. What structural modifications enhance the iron-chelating properties of this compound? Answer: Replacing the methoxy group with hydroxyl enhances chelation (e.g., 5-hydroxy-2-methyl-4H-pyran-4-one binds Fe³+ via the 4-keto and 5-OH groups). Chloromethyl derivatives show reduced chelation due to steric hindrance .

Advanced Applications in Drug Development

Q10. What strategies improve the bioavailability of this compound in preclinical studies? Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.